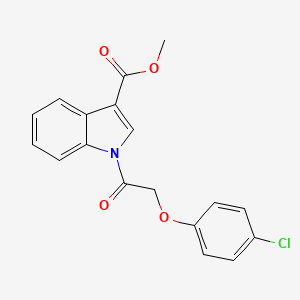

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate

説明

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

特性

IUPAC Name |

methyl 1-[2-(4-chlorophenoxy)acetyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-18(22)15-10-20(16-5-3-2-4-14(15)16)17(21)11-24-13-8-6-12(19)7-9-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNCKBHRRLQBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate typically involves the reaction of indole-3-carboxylate with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification process often includes recrystallization and chromatography techniques to ensure the final product’s purity .

化学反応の分析

Types of Reactions

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Corresponding oxides of the indole derivative.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate has shown promising results in preclinical studies targeting various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

- Case Study : A study conducted by Zhang et al. (2024) reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 5.6 µM, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis |

| HeLa | 4.8 | Inhibition of cell proliferation |

| A549 | 6.3 | Modulation of survival pathways |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Research Findings : In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages.

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 65 | 70 |

| 25 | 85 | 90 |

This indicates the compound's potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Interaction Studies

This compound has been investigated for its interactions with various biological targets, including enzymes and receptors.

- Biological Targets : Preliminary studies suggest that the compound may act as a selective inhibitor for certain kinases involved in cancer progression. For instance, it has shown binding affinity to the epidermal growth factor receptor (EGFR), which is critical in many cancers.

作用機序

The mechanism of action of Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.

類似化合物との比較

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide

- N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate stands out due to its unique combination of the indole core with the chlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate, with the CAS number 352340-29-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₄ClNO₄

- Molecular Weight : 343.76 g/mol

- Structural Characteristics : The compound features an indole core substituted with a chlorophenoxyacetyl group and a carboxylate moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves acylation reactions that introduce the chlorophenoxyacetyl group onto the indole scaffold. The synthetic pathway often includes the use of various reagents such as SnCl₂ and DBU to facilitate the reaction under controlled conditions .

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A375 | Data not specified | Induction of apoptosis |

| Related indole derivatives | MCF-7 | 0.46 | CDK inhibition |

| Related indole derivatives | NCI-H460 | 0.71 | Autophagy induction |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

In addition to anticancer activity, some studies have explored the anti-inflammatory effects of indole derivatives. The presence of the chlorophenoxy group may enhance the compound's interaction with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

A notable case study involved evaluating the cytotoxic effects of this compound on various human cancer cell lines. The study revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Another investigation focused on its mechanism of action, which was found to involve modulation of apoptotic pathways and cell cycle arrest at specific phases, thereby inhibiting tumor growth effectively .

Stability and Degradation

Research has also highlighted the stability issues associated with acyloxyindole compounds. For instance, this compound showed susceptibility to hydrolysis under mild conditions, leading to the formation of less active hydroxyindole derivatives. This property could be leveraged in drug design strategies aimed at creating prodrugs that release active forms upon metabolic conversion .

Q & A

Q. What are the standard synthetic routes for Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate, and which reaction conditions are critical for optimizing yield and purity?

Answer: The synthesis typically involves coupling reactions between indole derivatives and activated 4-chlorophenoxyacetyl intermediates. Key steps include:

- Benzoylation/Acylation: Use benzoyl chloride or acetic anhydride derivatives under controlled conditions (e.g., dichloromethane or toluene as solvents, reflux at 80–110°C) to introduce the acetyl group .

- Phenol Coupling: React ethyl 1-(hydroxyalkyl)-1H-indole carboxylates with 4-chlorophenol via nucleophilic substitution, often catalyzed by bases like NaH or K₂CO₃ .

- Esterification: Methyl ester formation via saponification (e.g., using NaOH/MeOH) followed by acidification .

Critical Conditions:

- Temperature Control: Excess heat can lead to decomposition; optimal yields are achieved at 60–80°C for coupling steps .

- Purification: Recrystallization from DMF/acetic acid mixtures improves purity (>98%) .

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the indole and chlorophenoxy moieties .

- Infrared (IR) Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide/acetyl C=O (~1680 cm⁻¹) .

- Chromatography: HPLC with UV detection (215 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress .

Q. How can X-ray crystallography be applied to determine the molecular structure, and what software tools are recommended for data refinement?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Suitable crystals are grown via slow evaporation (e.g., from DMF/EtOH). Data collection at low temperatures (e.g., 113 K) minimizes thermal motion .

- Software Tools:

- Key Parameters: R-factor (<0.05), data-to-parameter ratio (>15:1), and mean C–C bond length accuracy (~0.002 Å) ensure reliability .

Advanced Questions

Q. What are the common challenges in refining the crystal structure of this compound, and how can data contradictions be resolved using advanced computational methods?

Answer:

- Challenges:

- Computational Strategies:

Q. How do variations in reaction solvents and catalysts impact the efficiency of forming the 4-chlorophenoxyacetyl moiety, and what mechanistic insights support these observations?

Answer:

- Solvent Effects:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of phenolate ions, accelerating coupling but risking over-acylation.

- Non-Polar Solvents (Toluene): Reduce side reactions (e.g., ester hydrolysis) but slow kinetics .

- Catalysts:

- Base Catalysts (NaH): Deprotonate phenol for nucleophilic attack on acetyl chloride intermediates .

- Phase-Transfer Catalysts (PEG): Improve interfacial reactions in biphasic systems .

- Mechanistic Insights:

Q. What strategies are employed to analyze and validate stereochemical outcomes in derivatives of this indole-carboxylate compound?

Answer:

- Chiral Chromatography: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .

- Circular Dichroism (CD): Detects Cotton effects in chiral indole derivatives .

- X-ray Crystallography: Absolute configuration assignment via anomalous scattering (e.g., Cu Kα radiation) .

- Dynamic NMR: Observes diastereotopic splitting in flexible side chains at low temperatures (e.g., –40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。